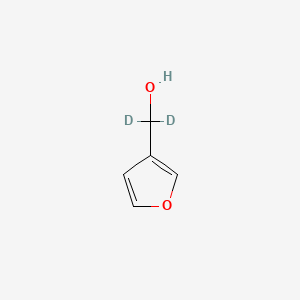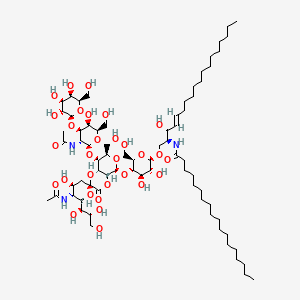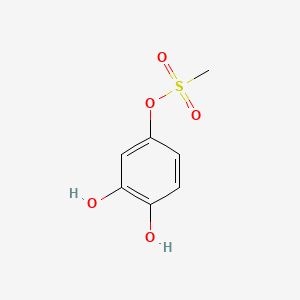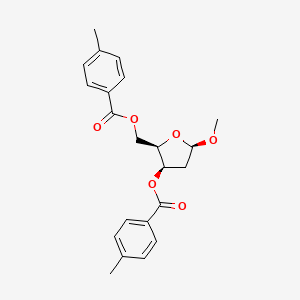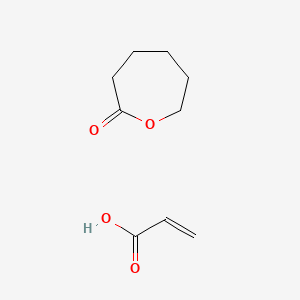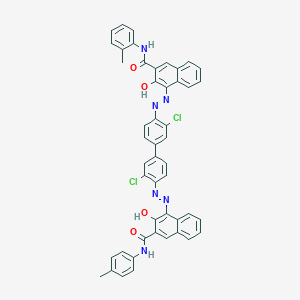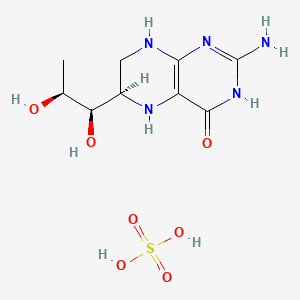
(6R)-Tetrahydro-L-biopterin sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-Tetrahydro-L-biopterin sulfate is a biologically significant compound that plays a crucial role in various biochemical processes. It is a reduced form of biopterin and is essential for the hydroxylation of aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan. This compound is also involved in the synthesis of neurotransmitters like serotonin, dopamine, and norepinephrine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-Tetrahydro-L-biopterin sulfate typically involves the reduction of biopterin. One common method includes the catalytic hydrogenation of biopterin in the presence of a suitable catalyst, such as palladium on carbon, under acidic conditions. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound often employs fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified using various chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-Tetrahydro-L-biopterin sulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized back to biopterin.
Reduction: It can be further reduced to dihydrobiopterin.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Biopterin
Reduction: Dihydrobiopterin
Substitution: Various substituted biopterin derivatives
Wissenschaftliche Forschungsanwendungen
(6R)-Tetrahydro-L-biopterin sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in the study of enzyme mechanisms, particularly those involving hydroxylation reactions.
Medicine: Investigated for its potential therapeutic effects in treating conditions like phenylketonuria and certain types of depression.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of (6R)-Tetrahydro-L-biopterin sulfate involves its role as a cofactor for hydroxylase enzymes. It facilitates the transfer of electrons during the hydroxylation of aromatic amino acids, leading to the production of neurotransmitters. The compound interacts with the active site of the enzyme, stabilizing the transition state and enhancing the reaction rate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biopterin: The oxidized form of (6R)-Tetrahydro-L-biopterin sulfate.
Dihydrobiopterin: A reduced form that is one step further reduced than this compound.
Neopterin: A related compound involved in immune response.
Uniqueness
This compound is unique due to its specific role as a cofactor in hydroxylation reactions. Its ability to facilitate the production of neurotransmitters distinguishes it from other similar compounds, making it essential for proper neurological function.
Eigenschaften
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.H2O4S/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-5(2,3)4/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H2,1,2,3,4)/t3-,4+,6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBVHESKFWFUMG-ZUOBHZEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676153 |
Source


|
| Record name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103130-44-5 |
Source


|
| Record name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562239.png)

![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)
![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)
